molecular formula C16H15N3O3 B11835562 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11835562
M. Wt: 297.31 g/mol
InChI Key: FMJOLPMFUGSNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a functionalized quinazolinone derivative, a class of nitrogen-containing heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in over 150 natural alkaloids . The quinazolinone core provides a stable, lipophilic framework that allows for diverse interactions with biological targets, making it a highly valuable scaffold in drug discovery . The specific substitution pattern of this compound, featuring a 3,4-dimethoxyphenyl group at the 2-position and an amino group at the 3-position of the quinazolinone ring, is designed to optimize its physicochemical properties and binding affinity. This compound serves as a key synthetic intermediate, or "synthone," for developing novel bioactive molecules . The reactive 3-amino group is a crucial handle for further chemical modification, enabling researchers to construct more complex derivatives such as amides, ureas, thioureas, and Schiff bases for structure-activity relationship (SAR) studies . Its primary research value lies in the exploration of new antimicrobial and anticancer agents. Quinazolinone derivatives have demonstrated significant potential in combating multi-drug resistant bacteria when conjugated with silver nanoparticles, with certain analogues exhibiting potent bactericidal effects against pathogens like E. coli K1, K. pneumoniae , and S. pyogenes . Furthermore, structurally related quinazolinones are being investigated as inhibitors of critical biological targets, such as poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain-containing protein 4 (BRD4), for applications in targeted cancer therapies, including breast cancer . The mechanism of action for quinazolinone derivatives is often multi-factorial and target-dependent, potentially involving DNA binding and photo-cleavage under UV irradiation for certain halogenated or nitro-substituted analogues, leading to DNA strand breakage and cell death . Researchers can leverage this versatile building block to develop new therapeutic candidates and probe complex biological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15-18-12-6-4-3-5-11(12)16(20)19(15)17/h3-9H,17H2,1-2H3

InChI Key

FMJOLPMFUGSNLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N)OC

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Using Benzoxazinone Intermediates

The most widely reported method for synthesizing 3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one involves benzoxazinone intermediates. As detailed in , the process begins with the preparation of a substituted benzoxazinone, typically derived from anthranilic acid derivatives. For instance, 6-bromoanthranilic acid is acylated with an acid chloride to form an amide intermediate, which undergoes dehydration with acetic anhydride to yield benzoxazinone 2 (Scheme 1) . Subsequent condensation with hydrazine hydrate in ethanol introduces the 3-amino group.

Key Steps :

  • Acylation : 6-Bromoanthranilic acid reacts with acetyl chloride to form N-acylanthranilamide.

  • Dehydration : Heating with acetic anhydride produces benzoxazinone 2 via intramolecular cyclization .

  • Hydrazine Condensation : Benzoxazinone 2 reacts with hydrazine hydrate at 80–100°C in ethanol, leading to ring opening and formation of the 3-aminoquinazolinone core .

Optimization :

  • Prolonged heating (>12 hours) improves yield but risks decomposition.

  • Ethanol is preferred over methanol due to better solubility of intermediates .

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to classical heating. In , 2-amino-N-(3,4-dimethoxyphenyl)benzamide (1b ) is subjected to microwave-assisted cyclization using triethyl orthoformate (TEOF) as a formylating agent. This method reduces reaction times from hours to minutes while maintaining yields comparable to thermal methods.

Procedure :

  • Substrate Preparation : 2-Amino-N-(3,4-dimethoxyphenyl)benzamide is synthesized via Ullmann coupling between 2-aminobenzamide and 3,4-dimethoxyiodobenzene .

  • Cyclization : A mixture of 1b (2 mmol) and TEOF (3 mL) is irradiated at 280 W for 6 minutes, yielding 3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one (2b ) in 70% yield .

Advantages :

  • 10-fold reduction in reaction time (6 minutes vs. 12 hours).

  • Enhanced purity due to minimized side reactions .

Comparative Analysis of Methods

Method Conditions Yield Time Advantages
Classical Cyclocondensation100°C, AcOH, 12 h60–75% 12–24 hHigh scalability, low cost
Microwave-Assisted280 W, TEOF, 6 min70% 6 minRapid, energy-efficient
DMSO/H₂O₂ Oxidation140°C, H₂O₂, 20 h23–45% 20 hMetal-free, sustainable
Copper Catalysis150°C, Cu(OAc)₂, 20 min~50% 20 minVersatile for 3-alkyl/aryl derivatives

Structural Confirmation and Characterization

Synthesized this compound is characterized by:

  • ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm (quinazolinone ring), methoxy signals at δ 3.8–3.9 ppm .

  • ¹³C NMR : Carbonyl resonance at δ 162 ppm (C4=O), quaternary carbons at δ 150–155 ppm (C2 and C4a) .

  • HRMS : Molecular ion peak at m/z 297.31 [M+H]⁺ .

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C2 vs. C3 positions require careful control of stoichiometry and temperature .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of dimethoxyphenyl intermediates but may complicate purification .

  • Catalyst Loading : Copper catalysts (5 mol%) enhance cyclization efficiency but introduce metal contamination concerns .

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 3 participates in Schiff base formation with aldehydes. For example:

  • Reaction with aromatic aldehydes : Produces imine derivatives with enhanced biological activity.

  • Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde, followed by dehydration.

Example :
3-Amino-quinazolinone+RCHO3-(RCH=N)-quinazolinone+H2O\text{3-Amino-quinazolinone} + \text{RCHO} \rightarrow \text{3-(RCH=N)-quinazolinone} + \text{H}_2\text{O}
Yields range from 70–95% depending on solvent (ethanol/DMF) and temperature (reflux) .

Nucleophilic Substitution

The electron-rich amino group facilitates nucleophilic attacks:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

  • Reagents : Methyl iodide, acetyl chloride.

  • Conditions : K2_2CO3_3/DMF, 60–80°C .

Notable Products :

ProductReagentApplication
N-Acetyl derivativeAcetyl chlorideImproved pharmacokinetics
N-Allyl derivativeAllyl bromideAntimicrobial agents

Electrophilic Substitution

The quinazolinone core undergoes electrophilic substitution, primarily at position 6 or 7:

  • Chlorination :

    • Reagents : POCl3_3, SOCl2_2, or PCl5_5 .

    • Conditions : Reflux in anhydrous DCM, 4–6 hours.

    • Yield : 85–90% for 6-chloro derivatives .

Mechanism :
Quinazolinone+POCl34-Chloroquinazoline+HPO3\text{Quinazolinone} + \text{POCl}_3 \rightarrow \text{4-Chloroquinazoline} + \text{HPO}_3

Reduction:

  • Pyrimidine ring : Catalytic hydrogenation (H2_2, Pd/C) yields 1,2,3,4-tetrahydroquinazolinones .

  • Benzene ring : PtO2_2-catalyzed hydrogenation produces decahydro derivatives .

Oxidation:

  • KMnO4_44 in alkaline medium oxidizes the pyrimidine ring to quinazolinone N-oxide .

Table 1: Reduction/Oxidation Outcomes

Reaction TypeReagentsProductYield
Pyrimidine reductionH2_2/Pd/C1,2,3,4-Tetrahydroquinazolinone75%
Benzene reductionH2_2/PtO2_2Decahydroquinazolinone60%
OxidationKMnO4_4/NaOHN-Oxide derivative50%

Tautomerism and Reactivity

The compound exhibits lactam-lactim tautomerism , influencing its reactivity:

  • Lactam form : Dominant in polar solvents, enhances hydrogen bonding with biological targets .

  • Lactim form : Reactive toward electrophiles at position 4 .

Impact on Reactions :

  • Tautomeric equilibrium shifts under acidic/basic conditions, altering regioselectivity in substitution reactions .

Scientific Research Applications

Antibacterial Applications

Recent studies have demonstrated the antibacterial efficacy of quinazolinone derivatives, including 3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one. These compounds have shown enhanced activity against multi-drug resistant bacteria when conjugated with silver nanoparticles. For instance, a series of quinazolinones were tested against Escherichia coli and Streptococcus pyogenes, revealing promising results in terms of bactericidal activity .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundBacteria TestedActivity Level
QNZ 4E. coliHigh
QNZ 6S. pyogenesModerate
QNZ 8Multi-drug resistant strainsSignificant

Anticancer Potential

The compound has been identified as a lead candidate for developing new anticancer agents. Its structural features allow it to interact with various biological targets involved in cancer progression. Studies have indicated that quinazolinones exhibit inhibitory effects on key enzymes and pathways associated with tumor growth.

Case Study: Inhibition of EGFR

One notable application is the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Quinazolinones similar to this compound have been shown to effectively block this receptor, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer applications, this compound exhibits anti-inflammatory effects. Compounds within the quinazolinone family have been synthesized and evaluated for their ability to inhibit inflammatory pathways, showing promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundInflammation ModelEfficacy (%)
Compound 72Rheumatoid arthritis36.3
Compound 74Inflammatory bowel disease32.5

Drug Development Insights

The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its potential dual action as both an anticancer and antimicrobial agent highlights its versatility in medicinal chemistry research.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

Key analogs differ in substituents at positions 2 and 3:

Compound Name Substituent (Position 2) Substituent (Position 3) Key Features
Target Compound 3,4-dimethoxyphenyl Amino Potential antiparkinsonian activity; optimized 3,4-dimethoxy substitution
3-Amino-2-(4-Bromophenyl)quinazolin-4(3H)-one (4g) 4-Bromophenyl Amino Higher melting point (184–185°C); unoptimized for neurological activity
3-Amino-2-(2-Chlorophenyl)quinazolin-4(3H)-one (4l) 2-Chlorophenyl Amino Lower melting point (160–162°C); no specified bioactivity
CF3-Q (3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one) Trifluoromethyl Amino Superior aziridination agent; steric and electronic effects aid diastereoselectivity
2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one (3b) 4-Chlorophenyl 3,4-dimethoxyphenyl Non-amino substituent at position 3; no reported neurological activity
Compound 39 (3-amantadinyl-6-bromo-2-[(3,4-dimethoxyphenyl)...]) 3,4-dimethoxyphenyl Amantadinyl Most potent antiparkinsonian derivative in its series

Physical and Spectral Properties

  • Melting Points: Bromophenyl analog (4g): 184–185°C . Chlorophenyl analog (4l): 160–162°C . CF3-Q: Not reported, but trifluoromethyl groups typically lower melting points due to reduced crystallinity. Compound 3b (non-amino): 147°C .
  • Spectral Data :

    • IR: Bromophenyl analog (4g) shows peaks at 1,676 cm⁻¹ (C=O) and 1,610 cm⁻¹ (C=N) .
    • ¹H-NMR: Chlorophenyl analog (4l) exhibits aromatic protons at δ 7.41–7.69 ppm .
    • CF3-Q: Unique ¹⁹F NMR signals due to trifluoromethyl group .

Structure-Activity Relationships (SAR)

  • Position 2 Substitutions :

    • Electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance CNS activity by improving lipid solubility and receptor affinity .
    • Electron-withdrawing groups (e.g., CF₃, Br) favor synthetic applications like aziridination or antimicrobial effects .
  • Position 3 Substitutions: Amino groups facilitate hydrogen bonding, critical for enzymatic interactions in therapeutic contexts . Bulky substituents (e.g., amantadinyl) improve antiparkinsonian efficacy but may reduce bioavailability .

Biological Activity

3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a derivative of the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents in various medical fields, including oncology, anti-inflammatory treatments, and antimicrobial applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N3O3\text{C}_{15}\text{H}_{16}\text{N}_{3}\text{O}_{3}
  • Molecular Weight: 284.31 g/mol
  • Melting Point: 239-240 °C

Research indicates that this compound exhibits several mechanisms of action:

  • COX-2 Inhibition : Quinazolinone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition is significant for developing anti-inflammatory drugs .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

A study evaluated the cytotoxic effects of several quinazolinone derivatives, including this compound. The results indicated significant activity against multiple cancer cell lines:

Cell LineIC50 (μM)
PC310
MCF-710
HT-2912

The compound's ability to inhibit cell proliferation was dose-dependent, showcasing its potential as an anticancer agent .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduces inflammation by inhibiting COX-2 activity. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that target COX pathways without significant side effects associated with traditional NSAIDs .

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Candida albicans8 μg/mL
Aspergillus niger32 μg/mL

These findings underscore the compound's potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Case Studies

  • Study on Anticancer Effects : A recent investigation into quinazolinone derivatives found that those with methoxy groups exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in improving pharmacological profiles .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could serve as a lead for further development into effective drugs targeting specific enzymes involved in cancer progression and inflammation .

Q & A

Basic Synthesis: What is the most efficient method to synthesize 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one?

Methodological Answer:
The synthesis typically involves two key steps:

Formation of the quinazolinone core : React 2-aminobenzamide with 3,4-dimethoxybenzaldehyde in methanol under acidic conditions (e.g., acetic acid) to yield 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one. This step follows a cyclocondensation mechanism, with yields around 85% .

Introduction of the amino group : Treat the intermediate with hydrazine hydrate under reflux or microwave irradiation. Microwave methods (800W, 5 minutes) significantly reduce reaction time (vs. 10 hours conventionally) and improve yields (up to 87%) by enhancing nucleophilic attack on the lactone carbonyl group .

Key Characterization : Confirm the structure via 1H NMR^1 \text{H NMR} (e.g., δ 3.87 ppm for methoxy groups, aromatic protons at δ 7.12–8.14 ppm) and 13C NMR^{13} \text{C NMR} (e.g., C=O at δ 162.81 ppm) .

Basic Characterization: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Identify methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons in the quinazolinone core (δ 7.1–8.1 ppm). The 13C NMR^{13} \text{C NMR} should show distinct signals for the carbonyl (C4=O, ~162 ppm) and methoxy carbons (~56 ppm) .
  • IR Spectroscopy : Confirm C=O stretching (~1650–1700 cm1^{-1}), C-N vibrations (~1250–1350 cm1^{-1}), and N-H bonds (~3300–3450 cm1^{-1}) .
  • Melting Point : Compare observed values (e.g., 252–255°C) with literature data to assess purity .

Advanced Synthesis: How can microwave irradiation optimize the synthesis of this compound?

Methodological Answer:
Microwave-assisted synthesis enhances reaction efficiency through rapid dielectric heating:

  • Conditions : Use a commercial microwave reactor (800W) with short irradiation times (5 minutes vs. 10 hours for conventional heating). Solvent selection (e.g., DMSO or ethanol) and stoichiometric ratios (1:1 aldehyde:amide) are critical for maximizing yields .
  • Mechanistic Advantage : Microwaves accelerate nucleophilic attack by hydrazine on the lactone intermediate, reducing side reactions and improving regioselectivity .
  • Yield Improvement : Microwave methods increase yields by ~8–10% (e.g., 87% vs. 79% conventionally) .

Advanced Bioactivity: What strategies are used to evaluate the biological potential of this compound?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi using agar diffusion or microdilution assays. Derivatives with thioxo or halogen substituents show enhanced activity, suggesting the dimethoxy group may require structural optimization for improved efficacy .
  • Anti-inflammatory Assays : Use COX-2 inhibition assays or carrageenan-induced edema models. Quinazolinones with electron-donating groups (e.g., methoxy) often exhibit reduced inflammation via NF-κB pathway modulation .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with halogens) and compare bioactivity data. Molecular docking studies can predict binding affinity to target enzymes (e.g., DHFR or kinases) .

Data Contradiction Analysis: How should researchers address conflicting reactivity data for quinazolinone derivatives?

Methodological Answer:
Contradictions often arise from substituent effects or reaction conditions:

  • Substituent Influence : Electron-withdrawing groups (e.g., Cl) may accelerate cyclization compared to electron-donating groups (e.g., OCH3_3). For example, 2-chlorophenyl derivatives achieve 92% yield in 10 hours , while dimethoxyphenyl analogs require optimization of solvent/base systems .
  • Replication and Control : Repeat experiments under standardized conditions (solvent purity, temperature control). Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures and rule out side products .
  • Computational Validation : Perform DFT calculations to compare activation energies for different substituents, guiding mechanistic interpretations .

Advanced Mechanistic Study: What is the role of hydrazine in forming the amino group?

Methodological Answer:
Hydrazine acts as a nucleophile in a two-step mechanism:

Ring-Opening : Hydrazine attacks the lactone carbonyl of 2-(3,4-dimethoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one, forming an open-chain hydrazide intermediate.

Cyclization : Prolonged heating or microwave irradiation induces intramolecular dehydration, forming the quinazolinone ring with an exocyclic amino group. Pyridine or acetic acid catalyzes this step by stabilizing transition states .
Key Evidence : IR and 1H NMR^1 \text{H NMR} data confirm the loss of lactone C=O (~1750 cm1^{-1}) and the appearance of NH2_2 signals (~4.5 ppm) .

Basic Toxicity Screening: What protocols are recommended for preliminary toxicity assessment?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293 or HepG2). Compare IC50_{50} values with reference drugs (e.g., doxorubicin). Quinazolinones with low cytotoxicity (IC50_{50} > 50 µM) are prioritized for further study .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) to assess genotoxic risk .
  • Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring lethality and organ damage at doses up to 2000 mg/kg .

Advanced Optimization: How can solubility and bioavailability be improved for this compound?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the amino group, enhancing water solubility.
  • Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (~100 nm) for sustained release, as demonstrated for similar quinazolinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.